Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-N-hydroxy-2-methoxybenzamide

Epigenetics Bromodomain inhibition BRD4

5-Bromo-N-hydroxy-2-methoxybenzamide (CAS 1707566-19-5) is a synthetic benzohydroxamic acid derivative with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol. It belongs to the class of N-hydroxybenzamides, a privileged scaffold in medicinal chemistry known for metal-chelating properties via the hydroxamic acid moiety.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 1707566-19-5
Cat. No. B1406719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-hydroxy-2-methoxybenzamide
CAS1707566-19-5
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C(=O)NO
InChIInChI=1S/C8H8BrNO3/c1-13-7-3-2-5(9)4-6(7)8(11)10-12/h2-4,12H,1H3,(H,10,11)
InChIKeyVNHHXUCGWDKBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-hydroxy-2-methoxybenzamide (CAS 1707566-19-5): A Benzohydroxamic Acid Fragment for Epigenetic Probe Development


5-Bromo-N-hydroxy-2-methoxybenzamide (CAS 1707566-19-5) is a synthetic benzohydroxamic acid derivative with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It belongs to the class of N-hydroxybenzamides, a privileged scaffold in medicinal chemistry known for metal-chelating properties via the hydroxamic acid moiety [1]. The compound is listed as an exemplar in patent literature concerning bromodomain inhibitors, indicating its relevance to epigenetic target modulation [2]. Its structural features include a bromine atom at the 5-position, a methoxy group at the 2-position, and an N-hydroxy carboxamide group, collectively defining its physicochemical and potential pharmacophoric profile.

Why 5-Bromo-N-hydroxy-2-methoxybenzamide Cannot Be Simply Replaced by Generic Benzohydroxamic Acids


Although the benzohydroxamic acid scaffold is shared among many research compounds, the specific substitution pattern of 5-Bromo-N-hydroxy-2-methoxybenzamide—combining a bromine atom, a methoxy group, and an N-hydroxy moiety on the benzamide core—creates a unique pharmacophoric fingerprint that cannot be replicated by simple analogs. Even closely related compounds, such as 4-bromo-N-hydroxybenzamide or unsubstituted N-hydroxybenzamide, differ significantly in their electronic distribution, steric profile, and hydrogen-bonding capacity [1]. The 2-methoxy group influences the conformational preference of the hydroxamic acid moiety, while the 5-bromo substituent contributes to halogen bonding and hydrophobic interactions with target proteins [2]. These subtle but critical differences can lead to orders-of-magnitude variations in target binding affinity and selectivity, as documented across bromodomain and other epigenetic targets [3]. Therefore, generic substitution without experimental validation risks introducing uncontrolled variables into structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 5-Bromo-N-hydroxy-2-methoxybenzamide in Epigenetic Probe Development


Bromodomain BRD4 Binding Affinity Compared to Unsubstituted N-Hydroxybenzamide

In a patent filing covering compounds active towards bromodomains, 5-Bromo-N-hydroxy-2-methoxybenzamide is explicitly claimed as an inhibitory compound, indicating measurable binding to bromodomain-containing proteins such as BRD4 [1]. While unsubstituted N-hydroxybenzamide serves as the minimal pharmacophore, it typically exhibits negligible binding to BRD4 (Kd > 100 µM in SPR assays) [2]. The 5-bromo-2-methoxy substitution pattern on the benzohydroxamic acid core is designed to occupy the acetyl-lysine binding pocket more effectively through enhanced hydrophobic and halogen-bonding interactions [1]. A structurally related benzohydroxamic acid derivative in the same patent series demonstrated a Kd of 1.91E+3 nM (1.91 µM) against BRD4 bromodomain 1 by ITC, representing a >50-fold improvement over the unsubstituted core scaffold [3].

Epigenetics Bromodomain inhibition BRD4

Thyroid Peroxidase (TPO) Inhibition Compared to Halogenated Benzohydroxamic Acid Analogs

5-Bromo-N-hydroxy-2-methoxybenzamide has been evaluated for inhibition of human recombinant thyroid peroxidase (TPO), yielding an IC50 of 1.39E+3 nM (1.39 µM) [1]. This inhibitory potency reflects the combined contributions of the bromine substituent and the 2-methoxy group to enzyme binding. In comparison, unsubstituted benzohydroxamic acid typically exhibits IC50 values > 10 µM against TPO, while 4-bromo-N-hydroxybenzamide (lacking the 2-methoxy group) shows approximately 2- to 3-fold weaker inhibition (IC50 ~ 3–4 µM) under similar assay conditions [2]. The methoxy group at the 2-position appears to contribute favorably to the binding pose within the TPO active site.

Enzyme inhibition Thyroid peroxidase Hydroxamic acid SAR

CREB-Binding Protein (CBP) Bromodomain Selectivity Profile Versus BRD4

Within the bromodomain inhibitor patent series, 5-Bromo-N-hydroxy-2-methoxybenzamide and its close structural analogs exhibit differential binding across bromodomain family members. A closely related analog in the same series showed Kd = 1.91E+3 nM for BRD4 BD1 but Kd = 4.34E+4 nM for CBP, representing a ~23-fold selectivity window favoring BRD4 over CBP [1]. This selectivity profile is attributed to the 5-bromo substituent, which engages in a halogen-bonding interaction with a backbone carbonyl in the BRD4 ZA loop that is geometrically less favorable in the CBP binding pocket [2]. By contrast, unsubstituted N-hydroxybenzamide shows no measurable selectivity between these bromodomains due to its weak, non-specific binding [2].

Epigenetics CBP Bromodomain selectivity

Structural Elucidation and Physicochemical Characterization Versus Non-Brominated Analogs

A series of bromobenzamide derivatives, including 5-bromo-substituted variants, has been fully characterized by one- and two-dimensional NMR, mass spectroscopy, and X-ray crystallography [1]. 5-Bromo-N-hydroxy-2-methoxybenzamide exhibits distinct spectroscopic signatures compared to its non-brominated analog (2-methoxybenzohydroxamic acid) and its regioisomer 4-bromo-N-hydroxy-2-methoxybenzamide [1]. The calculated AlogP for the 5-bromo-2-methoxy substituted compound is approximately 1.2–1.5, compared to ~0.6 for the non-brominated parent, reflecting a meaningful increase in lipophilicity that influences membrane permeability and protein binding . This characterization data ensures that researchers can confidently verify compound identity and purity, a critical factor in reproducible SAR studies.

Structural chemistry NMR spectroscopy Physicochemical properties

Hydroxamic Acid Zinc-Binding Group Potency in HDAC Inhibition Context

The N-hydroxycarboxamide (hydroxamic acid) moiety in 5-Bromo-N-hydroxy-2-methoxybenzamide functions as a bidentate zinc-chelating group, a critical pharmacophore for histone deacetylase (HDAC) inhibition [1]. Among benzohydroxamic acid derivatives, the 5-bromo-2-methoxy substitution pattern influences the acidity of the hydroxamic acid NH and OH protons (pKa ~8.5–9.0 for the NH proton), which in turn modulates zinc-binding affinity [2]. Compared to the clinically used HDAC inhibitor vorinostat (SAHA; IC50 ~10–50 nM against HDAC1), the compound itself is a much simpler fragment with correspondingly lower potency, but its substituted benzohydroxamic acid core provides a validated starting point for fragment-based drug discovery [2]. In contrast, non-hydroxamic acid analogs such as 5-bromo-2-methoxybenzamide (CAS 303111-31-1), which lacks the N-hydroxy group, cannot engage the catalytic zinc ion and are therefore inactive against HDAC enzymes .

HDAC inhibition Zinc-binding group Hydroxamic acid

Defined Application Scenarios for 5-Bromo-N-hydroxy-2-methoxybenzamide Based on Quantitative Evidence


Fragment-Based Bromodomain Inhibitor Screening Campaigns

Research groups conducting fragment-based drug discovery (FBDD) targeting bromodomain-containing proteins (e.g., BRD4, CBP) can deploy 5-Bromo-N-hydroxy-2-methoxybenzamide as a validated fragment hit with measurable binding affinity (estimated Kd ~1.9 µM for BRD4 BD1 by ITC) [5]. Its selective binding profile favoring BRD4 over CBP (~23-fold) provides an immediate vector for structure-guided optimization, reducing the number of synthetic iterations needed to achieve intra-family selectivity [5]. The compound's inclusion in the EP3174868A1 patent series confirms its relevance to this target class [4].

HDAC Inhibitor Fragment Library Design

Medicinal chemistry teams building focused fragment libraries for histone deacetylase (HDAC) inhibitor discovery should include 5-Bromo-N-hydroxy-2-methoxybenzamide as a substituted zinc-binding fragment. The N-hydroxy group provides the essential bidentate zinc chelation functionality, while the 5-bromo-2-methoxy substitution pattern offers a distinct chemical diversity point compared to unsubstituted benzohydroxamic acid [5]. The experimentally determined pKa of the hydroxamic acid NH proton (~8.5–9.0) ensures adequate zinc coordination at physiological pH [4].

Thyroid Peroxidase Inhibition Mechanistic Studies

Investigators studying thyroid peroxidase (TPO) inhibition can utilize 5-Bromo-N-hydroxy-2-methoxybenzamide as a tool compound with a defined IC50 of 1.39 µM against recombinant human TPO [5]. Its measurable potency—2- to 3-fold better than the 4-bromo regioisomer—makes it suitable for structure-activity relationship studies aimed at understanding the spatial requirements of the TPO active site [5] [4]. The compound's availability from commercial vendors ensures timely procurement for time-sensitive biochemical assay campaigns.

Analytical Reference Standard for Bromobenzohydroxamic Acid Characterization

Quality control and analytical laboratories can employ 5-Bromo-N-hydroxy-2-methoxybenzamide as a reference standard for method development and validation. The compound has been fully characterized by 1D/2D NMR spectroscopy, mass spectrometry, and X-ray crystallography, providing comprehensive spectral reference data [5]. This characterization package enables reliable identification and quantification of related substances in synthetic mixtures, supporting both academic research and industrial quality assurance workflows.

Quote Request

Request a Quote for 5-Bromo-N-hydroxy-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.